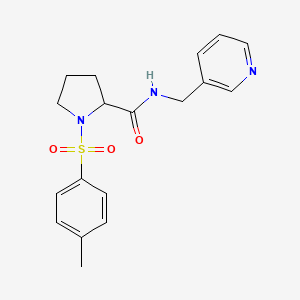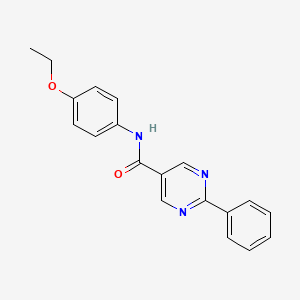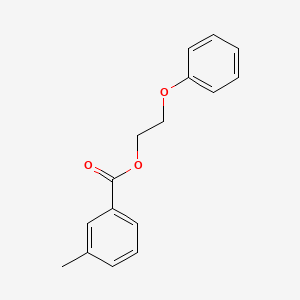
2-phenoxyethyl 3-methylbenzoate
Descripción general
Descripción
2-Phenoxyethyl 3-methylbenzoate is an organic compound that belongs to the class of esters. It is formed by the esterification of 3-methylbenzoic acid with 2-phenoxyethanol. This compound is known for its applications in various fields, including organic synthesis, materials science, and potentially in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for synthesizing 2-phenoxyethyl 3-methylbenzoate involves the direct esterification of 3-methylbenzoic acid with 2-phenoxyethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction typically requires heating and the removal of water to drive the equilibrium towards product formation.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous reactors to ensure efficient production. The use of heterogeneous catalysts can also be explored to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: The ester bond in 2-phenoxyethyl 3-methylbenzoate can be cleaved under acidic or basic conditions to yield 3-methylbenzoic acid and 2-phenoxyethanol.
Transesterification: This compound can undergo transesterification reactions with alcohols in the presence of a catalyst, leading to the formation of new esters by exchanging the alcohol portion of the molecule.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Transesterification: Requires alcohols and a suitable catalyst, such as an acid or base, under controlled temperature conditions.
Major Products
Hydrolysis: Produces 3-methylbenzoic acid and 2-phenoxyethanol.
Transesterification: Results in the formation of new esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl 3-methylbenzoate has several applications in scientific research:
Organic Synthesis:
Materials Science: Its structural features, including the rigid aromatic moiety and the flexible linker, make it suitable for developing advanced materials.
Pharmaceuticals and Agrochemicals: The compound’s potential bioactivity makes it a candidate for drug development and agricultural applications.
Mecanismo De Acción
The mechanism of action of 2-phenoxyethyl 3-methylbenzoate is not well-documented. based on its structural similarity to other esters, it is likely to interact with biological targets through ester hydrolysis, releasing active components such as 3-methylbenzoic acid and 2-phenoxyethanol. These components may then exert their effects through various molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Phenoxyethyl benzoate
- 2-Phenoxyethyl 4-methylbenzoate
- 2-Phenoxyethyl 2-methylbenzoate
Uniqueness
2-Phenoxyethyl 3-methylbenzoate is unique due to the presence of the 3-methyl group on the benzoate moiety, which can influence its chemical reactivity and physical properties compared to its analogs. This structural variation can lead to differences in its applications and effectiveness in various fields .
Propiedades
IUPAC Name |
2-phenoxyethyl 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-13-6-5-7-14(12-13)16(17)19-11-10-18-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEUORGGQPQIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,9b-trimethyl-1,5,6,9b-tetrahydro[1,3]oxazolo[3,4-a]thieno[3,2-c]pyridin-3-one](/img/structure/B4773995.png)

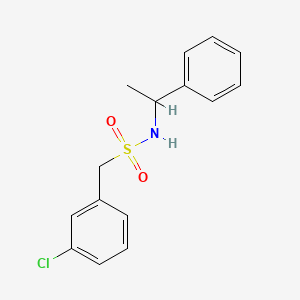

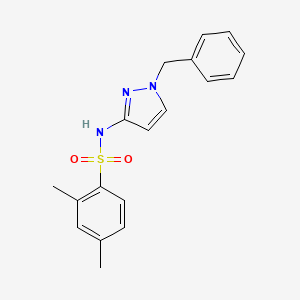
![N-[4-(dipropylsulfamoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4774025.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide](/img/structure/B4774029.png)
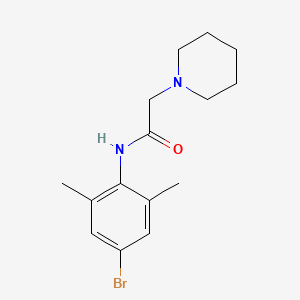
![N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4774035.png)
![2-{3-ethoxy-4-[(2-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774043.png)


